An In-depth Technical Guide to 7-Ethoxy-4H-benzothiazin-3-one: Synthesis, History, and Therapeutic Potential
An In-depth Technical Guide to 7-Ethoxy-4H-benzothiazin-3-one: Synthesis, History, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Ethoxy-4H-benzothiazin-3-one, a member of the pharmacologically significant 1,4-benzothiazine class of heterocyclic compounds. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the historical context of the benzothiazine scaffold, detailed synthetic methodologies for 7-ethoxy substituted analogues, and an exploration of the biological activities that underscore its therapeutic potential.
Introduction: The 1,4-Benzothiazine Scaffold
The 1,4-benzothiazine core is a privileged heterocyclic motif in medicinal chemistry, formed by the fusion of a benzene ring with a 1,4-thiazine ring. This structural framework has garnered significant attention due to its presence in a variety of biologically active compounds. The non-planar, folded geometry of the 1,4-benzothiazine ring system, with a characteristic fold along the sulfur-nitrogen axis, is believed to be a key determinant of its interaction with biological targets. This has led to the development of numerous derivatives with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The exploration of substituted benzothiazinones continues to be an active area of research, aimed at discovering novel therapeutic agents with improved efficacy and safety profiles.
Discovery and Historical Context
While a singular "discovery" paper for 7-Ethoxy-4H-benzothiazin-3-one is not prominent in the historical literature, its emergence is best understood within the broader context of the exploration of the 1,4-benzothiazin-3-one scaffold. The foundational methods for synthesizing this core structure were established through the condensation of 2-aminothiophenols with α-haloacyl halides or related synthons.
The strategic placement of an ethoxy group at the 7-position of the benzothiazine ring is a deliberate chemical modification aimed at modulating the compound's physicochemical and pharmacological properties. Alkoxy groups, such as the ethoxy group, can significantly influence a molecule's lipophilicity, metabolic stability, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for specific biological targets. The synthesis of various 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones has been a subject of research, with a focus on exploring their potential as therapeutic agents, particularly for neurological disorders.[1]
Synthetic Methodologies and Mechanistic Insights
The synthesis of 7-ethoxy substituted 1,4-benzothiazine derivatives generally follows established routes for the broader benzothiazine class, with the key starting material being a suitably substituted 2-aminothiophenol. Below are detailed protocols for the synthesis of closely related analogues, which provide a blueprint for the synthesis of 7-Ethoxy-4H-benzothiazin-3-one.
Synthesis of 7-Ethoxy-3-methyl-4H-1,4-benzothiazines via Condensation with β-Diketones
A prevalent method for the synthesis of 7-ethoxy-3-methyl-4H-1,4-benzothiazines involves the condensation of 5-ethoxy-2-aminobenzethiol with β-diketones in a solvent such as dimethyl sulfoxide (DMSO).[2] This reaction proceeds through an initial condensation to form an enaminoketone intermediate, which then undergoes oxidative cyclization to yield the final benzothiazine product.
Experimental Protocol:
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Preparation of 5-ethoxy-2-aminobenzethiol: This precursor is typically synthesized from the corresponding substituted aniline through a multi-step process, often involving diazotization followed by introduction of a thiol group.
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Condensation and Cyclization:
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In a round-bottom flask, dissolve 5-ethoxy-2-aminobenzethiol (1 mmol) in a minimal amount of DMSO.
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Add the desired β-diketone (e.g., acetylacetone for the 3-methyl derivative) (1.1 mmol) to the solution.
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Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into ice-water to precipitate the crude product.
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Collect the solid by filtration, wash with cold water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-ethoxy-3-methyl-4H-1,4-benzothiazine.
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Causality of Experimental Choices:
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DMSO as Solvent: DMSO serves not only as a high-boiling polar aprotic solvent to facilitate the reaction but also as a mild oxidizing agent to promote the cyclization of the enaminoketone intermediate.
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β-Diketone: The choice of β-diketone determines the substituent at the 3-position of the final product. Acetylacetone, for instance, provides the 3-methyl substituent.
Diagram of the Synthetic Workflow:
Caption: Microwave-assisted synthesis workflow.
Physicochemical Properties
The physicochemical properties of 7-Ethoxy-4H-benzothiazin-3-one are crucial for its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂S | PubChem [3] |
| Molecular Weight | 209.27 g/mol | PubChem [3] |
| IUPAC Name | 7-ethoxy-4H-1,4-benzothiazin-3-one | PubChem [3] |
| CAS Number | 71387-69-4 | PubChem [3] |
Biological Activities and Therapeutic Potential
While specific biological data for 7-Ethoxy-4H-benzothiazin-3-one is limited in publicly available literature, the broader class of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones has shown promising pharmacological activities, particularly as anticonvulsant agents. [1]
Anticonvulsant Activity
A study investigating a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones revealed their potential as anticonvulsants. The activity of these compounds was evaluated using the maximal electroshock (MES) test in mice. Notably, the nature of the alkoxy group at the 7-position was found to influence the anticonvulsant potency. For instance, the 7-(hexyloxy) derivative was identified as a particularly promising candidate with a good safety profile. [1]This suggests that the 7-ethoxy derivative would also be a viable candidate for investigation in this therapeutic area.
Other Potential Applications
The 1,4-benzothiazine scaffold is associated with a wide range of other biological activities, suggesting that 7-Ethoxy-4H-benzothiazin-3-one could be a valuable starting point for the development of new drugs in other therapeutic areas as well. These include:
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Anticancer Activity: Various substituted 1,4-benzothiazines have demonstrated cytotoxic effects against different cancer cell lines. [4][5]* Anti-inflammatory Activity: The benzothiazine nucleus is a component of compounds with reported anti-inflammatory properties.
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Acetylcholinesterase Inhibition: Certain benzothiazinone derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. [6][7]* Antitubercular Activity: The benzothiazinone scaffold is a key feature of potent antitubercular agents. [8][9] Signaling Pathway Implication (Hypothetical):
Given the reported anticonvulsant activity of 7-alkoxy-benzothiazinones, a potential mechanism of action could involve the modulation of ion channels or neurotransmitter systems in the central nervous system.
Sources
- 1. Synthesis and anticonvulsant activity of some 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Ethoxy-4H-benzo[1,4]thiazin-3-one | C10H11NO2S | CID 768468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 7-ETHOXY-4H-BENZO[1,4]THIAZIN-3-ONE [m.chemicalbook.com]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structures, reactivity and medicinal chemistry of antitubercular benzothiazinones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
